8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities, including anticancer, antifungal, and antioxidant properties .
Mechanism of Action
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and immune response, such as the janus kinase-signal transducer and activator of transcription (jak-stat) pathway .
Result of Action
Similar compounds have been found to have anti-inflammatory effects by inhibiting the function of their targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid . Another approach includes the use of 2-chloropyrazine and hydrazine hydrate in ethanol, followed by cyclization under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can lead to various alkylated or aminated derivatives .
Scientific Research Applications
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline scaffold and exhibit comparable biological activities, such as anticancer and antifungal properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also possess a fused heterocyclic structure and are known for their anticancer activity by inhibiting cyclin-dependent kinases.
Uniqueness
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit multiple molecular targets, such as histone acetyltransferase PCAF, sets it apart from other similar compounds. Additionally, its diverse chemical reactivity makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-10-9-11-5-12-13(7)9/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFBAYSPJNHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=NC=NN23)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215436 | |
Record name | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29940-50-9 | |
Record name | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29940-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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